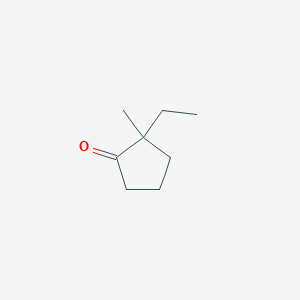
4-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H14FNO4S2 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cyclooxygenase-2 Inhibition
4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, with modifications such as the introduction of a fluorine atom, have been investigated for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selective inhibition is critical for developing therapeutic agents targeting conditions like rheumatoid arthritis and osteoarthritis without affecting COX-1, which can lead to fewer gastrointestinal side effects. The research highlighted a specific compound, JTE-522, demonstrating potent and selective COX-2 inhibition, showcasing the importance of fluorine atom introduction in enhancing selectivity and efficacy (Hashimoto et al., 2002).
Synthesis and Characterization of Fluorinated Heterocycles
The synthesis of 2-fluoro- and 3-fluoro-substituted thiophenes, pyrroles, and furans has been explored through reactions involving lithio derivatives and N-fluorodibenzenesulfonamide. These compounds' nuclear magnetic resonance (NMR) characteristics, including coupling constants and chemical shifts, were studied to understand the impact of fluorination on molecular structure and properties. This research provides valuable insights into the synthesis and properties of fluorinated heterocycles, which are relevant in designing novel materials and pharmaceuticals (Dvornikova et al., 2003).
Metal-Catalyzed C-H Bond Activation/Arylation
Research into palladium-catalyzed direct arylation through C-H bond activation using polyfluorobenzene derivatives has been conducted to facilitate the synthesis of fluoro-containing biphenyl derivatives. These reactions are crucial for developing materials and bioactive molecules, highlighting the unique role of fluoro-substituents in promoting carbon-carbon bond formation. This methodology opens pathways for creating complex molecules containing fluorine atoms, which are significant in material science and biochemistry (He et al., 2014).
Corrosion Inhibition Studies
Fluorine-containing piperidine derivatives have been analyzed for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were employed to investigate these compounds' adsorption behaviors and inhibition efficiencies. Such studies are essential for identifying new corrosion inhibitors that can protect metal surfaces in various industrial applications, demonstrating the multifaceted applications of fluorine-containing organic compounds in materials science (Kaya et al., 2016).
Propriétés
IUPAC Name |
4-fluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S2/c1-11-9-12(18)4-7-16(11)25(21,22)19-10-13-5-6-15(24-13)17(20)14-3-2-8-23-14/h2-9,19H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCFKYPBCQZCKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)
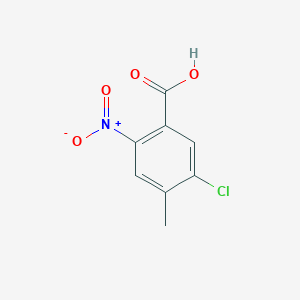
![(Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2355655.png)
amine](/img/structure/B2355656.png)
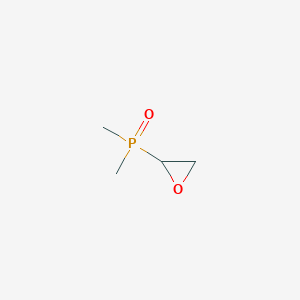
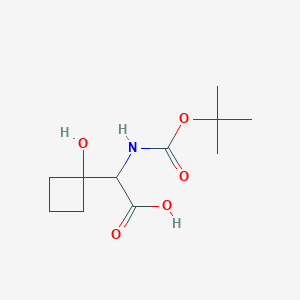
![N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2355659.png)
![9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride](/img/structure/B2355663.png)

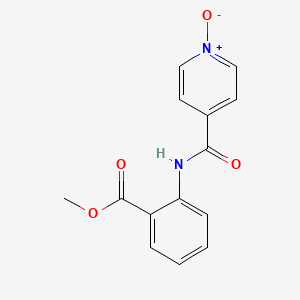
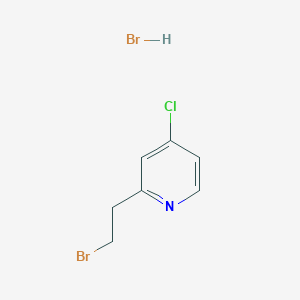
![(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2355670.png)
